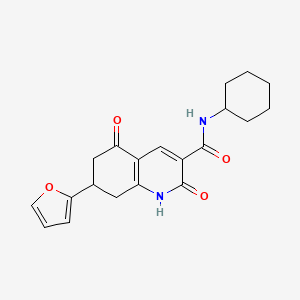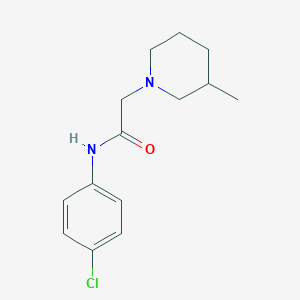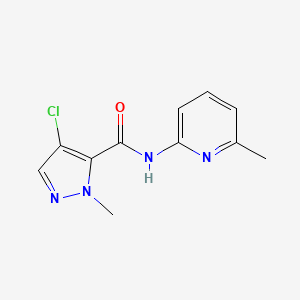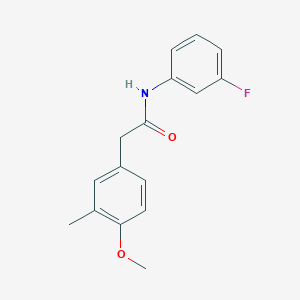
N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a pharmacological compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act by modulating the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in animal models, which makes it a good candidate for further study. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has limited solubility in water, which can make it difficult to administer in animal models.
未来方向
There are several future directions for the study of N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
合成方法
The synthesis of N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a multi-step process that involves the reaction of 2-furoic acid with cyclohexylamine to form an amide intermediate. This intermediate is then reacted with 2,4-pentanedione to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-cyclohexyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-cyclohexyl-7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-17-10-12(18-7-4-8-26-18)9-16-14(17)11-15(20(25)22-16)19(24)21-13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJVHPIZTVYJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CO4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)

![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)
![3-(2-oxo-2-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}ethyl)morpholine hydrochloride](/img/structure/B5401909.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5401916.png)
![N-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B5401921.png)
![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)

![4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401961.png)